![molecular formula C10H22ClNO B13521572 1-[3,3-Dimethyl-1-(propan-2-yloxy)cyclobutyl]methanamine hydrochloride CAS No. 2839139-71-6](/img/structure/B13521572.png)
1-[3,3-Dimethyl-1-(propan-2-yloxy)cyclobutyl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3,3-Dimethyl-1-(propan-2-yloxy)cyclobutyl]methanamine hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with a methanamine group and an isopropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,3-Dimethyl-1-(propan-2-yloxy)cyclobutyl]methanamine hydrochloride typically involves the reaction of 1-(propan-2-yloxy)cyclobutylmethanamine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Controlled to ensure optimal reaction rates.
Solvent: Commonly used solvents include water or ethanol.
Purity: The product is purified through recrystallization or other purification techniques to achieve high purity levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production process.
化学反応の分析
Types of Reactions
1-[3,3-Dimethyl-1-(propan-2-yloxy)cyclobutyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The methanamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
科学的研究の応用
1-[3,3-Dimethyl-1-(propan-2-yloxy)cyclobutyl]methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[3,3-Dimethyl-1-(propan-2-yloxy)cyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: A similar compound used in peptide synthesis and crosslinking reactions.
1-(Naphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol hydrochloride: Another compound with a similar structure but different functional groups.
Uniqueness
1-[3,3-Dimethyl-1-(propan-2-yloxy)cyclobutyl]methanamine hydrochloride is unique due to its specific cyclobutyl ring structure and the presence of both methanamine and isopropoxy groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
2839139-71-6 |
|---|---|
分子式 |
C10H22ClNO |
分子量 |
207.74 g/mol |
IUPAC名 |
(3,3-dimethyl-1-propan-2-yloxycyclobutyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-8(2)12-10(7-11)5-9(3,4)6-10;/h8H,5-7,11H2,1-4H3;1H |
InChIキー |
SRSGELPSJVRKDM-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1(CC(C1)(C)C)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


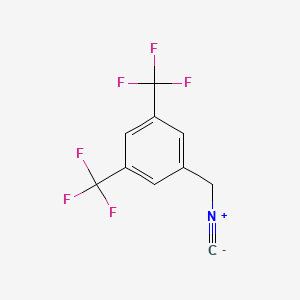
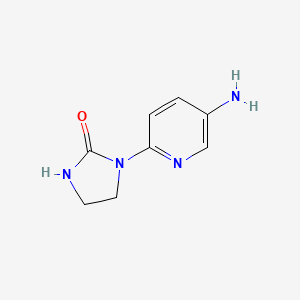
![3-(cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13521500.png)

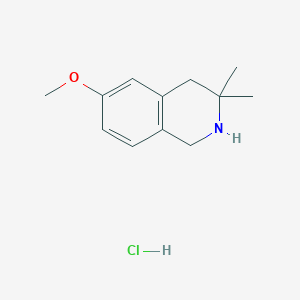
![tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate](/img/structure/B13521540.png)

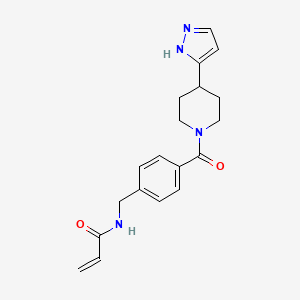
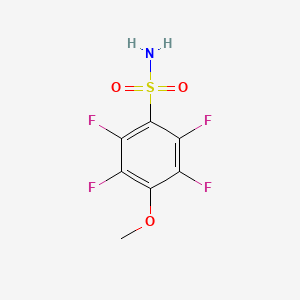
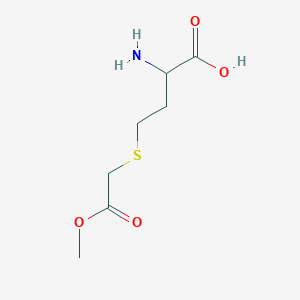
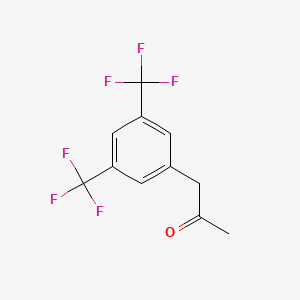
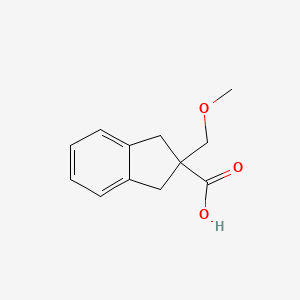
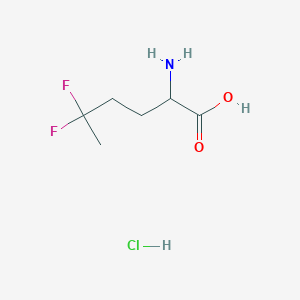
![Methyl 6-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13521563.png)
